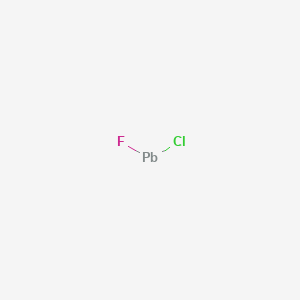

Lead chlorofluoride

説明

Lead chlorofluoride is a compound that has been used in various methods for the determination of fluorine in organic compounds . It is formed through the reaction of lead with fluoride .

Synthesis Analysis

The synthesis of lead chlorofluoride involves the precipitation of fluoride as lead chlorofluoride through the addition of a known excess of lead nitrate . The compound is fused with alkali metal in a nickel bomb, and the fluoride is finally determined gravimetrically after precipitation as lead chlorofluoride .

Chemical Reactions Analysis

Lead chlorofluoride is used in the determination of fluoride in water. Earlier, various gravimetric-based methods were used by researchers, i.e., thorium nitrate micro titration in which thorium nitrate as a precipitant, lead chloro-fluoride in nickel bomb for detecting up to 25 mg/l fluorides .

Physical And Chemical Properties Analysis

Lead is a lustrous metal with a bluish-white color when freshly cut, but it oxidizes readily to a gray color . Lead is resistant to corrosion from acids due to its high hydrogen overvoltage .

科学的研究の応用

Analysis of Fluoride Ions : A study by Saylor et al. (1951) investigated the use of lead chlorofluoride for fluoride ion analysis, noting that the precipitates formed under varying conditions can have variable compositions, making controlled conditions essential for accurate analysis (Saylor, Deal, Larkin, Tavenner, & Vosburgh, 1951).

Titration of Lead Chlorofluoride Precipitates : Belcher and Brewer (1953) explored the titration of lead chlorofluoride precipitates using the Volhard method, investigating the effects of adding various reagents to bind the fluoride ion (Belcher & Brewer, 1953).

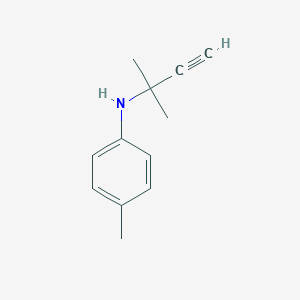

Fluorine in Pharmaceuticals : Müller, Faeh, and Diederich (2007) discussed the widespread inclusion of fluorine substituents, like those in organofluorine compounds, in pharmaceuticals, highlighting their effects on various properties of a lead compound (Müller, Faeh, & Diederich, 2007).

Determination of Fluoride-Ion Activities : A study by Mctigue, Odonnell, and Verity (1985) utilized a lead-lead chlorofluoride electrode for determining fluoride ion activities in aqueous solutions, contributing to a better understanding of fluoride equilibria in such environments (Mctigue, Odonnell, & Verity, 1985).

Analysis of Lead Chlorofluoride Precipitates : Winkler (2010) developed a method for determining chlorine and lead in lead chlorofluoride precipitate, which helps in understanding the composition of these precipitates under various conditions (Winkler, 2010).

Identification of Particulate Fluoride Compounds : Tufts (1960) described a method for identifying particulates containing fluorides, such as fluosilicate, by treating samples with lead chloride to precipitate lead chlorofluoride, which is then examined under a microscope (Tufts, 1960).

Safety And Hazards

特性

IUPAC Name |

chloro(fluoro)lead | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH.FH.Pb/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVEZKDUIAKYNFW-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

F[Pb]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClFPb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001047857 | |

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lead chlorofluoride | |

CAS RN |

13847-57-9 | |

| Record name | Lead chlorofluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001047857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Nonanoic acid, 2,2-bis[[(1-oxononyl)oxy]methyl]-1,3-propanediyl ester](/img/structure/B82903.png)

![(6R,7R)-3-(Acetyloxymethyl)-7-[[(5R)-5-amino-5-carboxypentanoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;zinc](/img/structure/B82908.png)